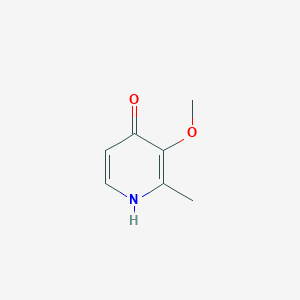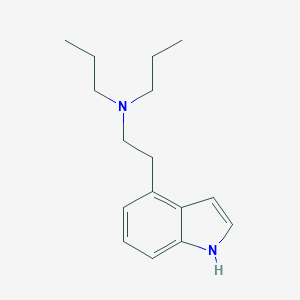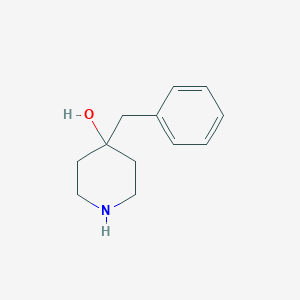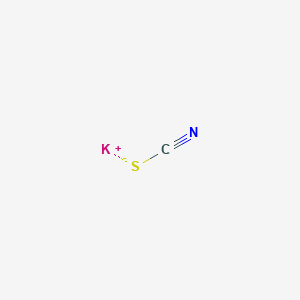
Bisnorbiotin
説明
Bisnorbiotin is a heterocyclic fatty acid . It is a major catabolite of biotin for humans, swine, and rats .
Synthesis Analysis
Bisnorbiotin is a product of biotin catabolism. In one pathway, biotin is catabolized by β-oxidation of the valeric acid side chain. This pathway leads to the formation of bisnorbiotin, tetranorbiotin, and intermediates known to result from β-oxidation of fatty acids .Molecular Structure Analysis
The molecular formula of Bisnorbiotin is C8H12N2O3S . The IUPAC name is 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid .Chemical Reactions Analysis
Bisnorbiotin is a product of biotin catabolism. In one pathway, biotin is catabolized by β-oxidation of the valeric acid side chain . This pathway leads to the formation of bisnorbiotin, tetranorbiotin, and intermediates known to result from β-oxidation of fatty acids .Physical And Chemical Properties Analysis
The molecular weight of Bisnorbiotin is 216.26 g/mol . The computed XLogP3-AA is -0.4 .科学的研究の応用
Wound Healing
Bisnorbiotin: has been studied for its potential in promoting wound healing. Research indicates that microbial-derived compounds like Bisnorbiotin may assist in the development of better wound treatments . These compounds can contribute to the inhibition of adhesion and colonization by pathogenic microorganisms, which is crucial in chronic wounds where biofilms can delay the healing process .
Gene Expression Modulation
In the field of medicine, Bisnorbiotin has been recognized for its role in affecting gene expression. Pharmacological concentrations of biotin, which Bisnorbiotin is related to, have shown effects on systemic processes such as development, reproduction, and metabolism . This suggests that Bisnorbiotin could be used in therapeutic agents that target gene expression pathways.
Biotechnology Applications
Bisnorbiotin is utilized in proteomics research within biotechnology. It is available for purchase as a biochemical for research purposes, indicating its use in various experimental and analytical procedures in the study of proteins and their functions .
Agricultural Applications
In agriculture, the metabolism of biotin and its derivatives, including Bisnorbiotin, is essential for the maintenance of normal physiological functions in animals. It plays a significant role in the metabolism of glucose, amino acids, and fatty acids, which are crucial for animal health and development .
Environmental Science
Bisnorbiotin has been identified in the degradation of biotin by certain bacteria, suggesting its role in the bacterial biotin cycle. This could have implications for understanding nutrient cycles in the environment and developing bioremediation strategies .
Food Industry
While specific applications of Bisnorbiotin in the food industry are not directly documented, the control of biofilms, which can include Bisnorbiotin-producing bacteria, is a significant concern. Biofilms can lead to contamination and spoilage, and understanding the role of compounds like Bisnorbiotin can aid in developing strategies to prevent biofilm formation .
作用機序
Target of Action
Bisnorbiotin, a major catabolite of biotin, primarily targets carboxylases in mammals . These carboxylases play a central role in intermediary metabolism, where they act as a carboxyl carrier in carboxylation reactions . The five recognized biotin-dependent carboxylases in mammals are acetyl-coenzyme A (CoA)-carboxylase-1 and -2, pyruvate carboxylase, propionyl-CoA carboxylase, and b-methylcrotonyl-CoA carboxylase .
Mode of Action
Bisnorbiotin interacts with its targets, the carboxylases, by acting as a prosthetic group . This interaction leads to changes in gene expression at both the transcriptional and the translational levels . It has a wide repertoire of effects on systemic processes such as development, reproduction, and metabolism .
Biochemical Pathways
Bisnorbiotin affects several biochemical pathways. It plays a crucial role in fatty acid biosynthesis, gluconeogenesis, amino acid metabolism, and propionate metabolism . These pathways are critical for normal human health, growth, and development .
Pharmacokinetics
The bioavailability of bisnorbiotin is high, even when administered orally at pharmacologic doses . It is converted into bisnorbiotin in the liver, and this conversion likely occurs in peroxisomes or mitochondria or both via b-oxidative cleavage . The urinary excretion of bisnorbiotin increases significantly with the administration of steroid hormones and peroxisome proliferators .
Result of Action
The action of bisnorbiotin results in a variety of molecular and cellular effects. It affects gene expression and has a wide repertoire of effects on biological functions . It also plays a significant role in systemic processes such as development, reproduction, and metabolism .
Action Environment
The action, efficacy, and stability of bisnorbiotin can be influenced by various environmental factors. For instance, increased urinary excretion of bisnorbiotin has been observed during pregnancy and in patients treated with certain anticonvulsants .
将来の方向性
特性
IUPAC Name |
3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGCLSCEPNVQP-VPLCAKHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317948 | |
| Record name | Bisnorbiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bisnorbiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bisnorbiotin | |
CAS RN |
16968-98-2 | |
| Record name | Bisnorbiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisnorbiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisnorbiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisnorbiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bisnorbiotin is a major metabolite of biotin generated through the β-oxidation of the valeric acid side chain of the biotin molecule. This process involves the shortening of the side chain by two carbon units. [, , ]
A: Both biotin and bisnorbiotin are primarily excreted in urine. Studies in rats have shown that bisnorbiotin, being more water-soluble, is excreted even more rapidly than biotin itself. [] Biliary excretion of both compounds is minimal. []
A: Several factors can affect bisnorbiotin excretion. For instance, smoking has been linked to accelerated biotin catabolism in women, leading to increased urinary excretion of bisnorbiotin. [, ] Additionally, pregnancy [] and lactation [, ] can also influence bisnorbiotin excretion. Certain anticonvulsant medications, like carbamazepine and phenytoin, have been shown to increase bisnorbiotin excretion in children. []
A: Research suggests that rats [] and pigs [] exhibit similar biotin metabolism to humans, making them appropriate animal models for studying human biotin metabolism. These animals excrete bisnorbiotin as a major biotin metabolite, just like humans.
A: Bisnorbiotin is commonly measured in biological samples such as urine and serum using high-performance liquid chromatography (HPLC) coupled with an avidin-binding assay. [, , , ] This method allows for the separation and quantification of biotin and its metabolites.
A: Yes, relying solely on avidin-binding assays to measure biotin in biological samples can lead to underestimations. This is because these assays detect not only biotin but also other avidin-binding substances, including bisnorbiotin and biotin sulfoxide. [, ]
A: While urinary biotin excretion is considered a sensitive indicator of biotin deficiency, measuring urinary bisnorbiotin excretion may provide a more complete picture of biotin metabolism. [, , ] Studies have shown that both biotin and bisnorbiotin excretion decrease in the early stages of experimentally induced biotin deficiency. []
A: While some bacteria can degrade biotin into bisnorbiotin, research suggests that bisnorbiotin found in human urine primarily originates from biotin catabolism within human tissues rather than from gut bacteria. This conclusion is supported by studies showing increased urinary excretion of bisnorbiotin after intravenous biotin administration, a route that bypasses exposure to intestinal microorganisms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
